molecular formula C7H10N2OS B13634034 4-(2-Aminothiazol-5-yl)butan-2-one

4-(2-Aminothiazol-5-yl)butan-2-one

Cat. No.: B13634034
M. Wt: 170.23 g/mol
InChI Key: FAFODSUZUDYYHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminothiazol-5-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative. One common method involves the use of thiourea and a halogenated butanone under basic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminothiazol-5-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

4-(2-Aminothiazol-5-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminothiazol-5-yl)butan-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminothiazol-5-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

FAFODSUZUDYYHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN=C(S1)N

Origin of Product

United States

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